N-((1R,2R)-2-Amino-1,2-diphenylethyl)-4-(trifluoromethyl)benzenesulfonamide N-((1R,2R)-2-Amino-1,2-diphenylethyl)-4-(trifluoromethyl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 1105576-13-3
VCID: VC8163504
InChI: InChI=1S/C21H19F3N2O2S/c22-21(23,24)17-11-13-18(14-12-17)29(27,28)26-20(16-9-5-2-6-10-16)19(25)15-7-3-1-4-8-15/h1-14,19-20,26H,25H2/t19-,20-/m1/s1
SMILES: C1=CC=C(C=C1)C(C(C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F)N
Molecular Formula: C21H19F3N2O2S
Molecular Weight: 420.4 g/mol

N-((1R,2R)-2-Amino-1,2-diphenylethyl)-4-(trifluoromethyl)benzenesulfonamide

CAS No.: 1105576-13-3

Cat. No.: VC8163504

Molecular Formula: C21H19F3N2O2S

Molecular Weight: 420.4 g/mol

* For research use only. Not for human or veterinary use.

N-((1R,2R)-2-Amino-1,2-diphenylethyl)-4-(trifluoromethyl)benzenesulfonamide - 1105576-13-3

Specification

CAS No. 1105576-13-3
Molecular Formula C21H19F3N2O2S
Molecular Weight 420.4 g/mol
IUPAC Name N-[(1R,2R)-2-amino-1,2-diphenylethyl]-4-(trifluoromethyl)benzenesulfonamide
Standard InChI InChI=1S/C21H19F3N2O2S/c22-21(23,24)17-11-13-18(14-12-17)29(27,28)26-20(16-9-5-2-6-10-16)19(25)15-7-3-1-4-8-15/h1-14,19-20,26H,25H2/t19-,20-/m1/s1
Standard InChI Key WVSQPMQOVRCKOM-WOJBJXKFSA-N
Isomeric SMILES C1=CC=C(C=C1)[C@H]([C@@H](C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F)N
SMILES C1=CC=C(C=C1)C(C(C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F)N
Canonical SMILES C1=CC=C(C=C1)C(C(C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F)N

Introduction

Chemical Identity and Structural Features

N-((1R,2R)-2-Amino-1,2-diphenylethyl)-4-(trifluoromethyl)benzenesulfonamide is defined by its IUPAC name N-[(1R,2R)-2-amino-1,2-diphenylethyl]-4-(trifluoromethyl)benzenesulfonamide, reflecting its stereochemistry and functional groups . The compound’s structure includes:

  • A benzenesulfonamide core with a trifluoromethyl substituent at the para position.

  • A chiral (1R,2R)-1,2-diphenylethylamine moiety linked to the sulfonamide nitrogen.

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS Number1105576-13-3
Molecular FormulaC<sub>21</sub>H<sub>19</sub>F<sub>3</sub>N<sub>2</sub>O<sub>2</sub>S
Molecular Weight420.4 g/mol
Stereochemistry(1R,2R)
SMILES NotationC1=CC=C(C=C1)C@HN

The (1R,2R) configuration is critical for its enantioselective interactions, distinguishing it from the (1S,2S) enantiomer (CAS 410096-73-0), which shares the same molecular formula but exhibits divergent stereochemical properties .

Synthesis and Manufacturing

The synthesis of this compound is detailed in patent CN107286089, which outlines a two-step process :

Reaction Pathway

  • Sulfonylation: p-Trifluoromethylbenzenesulfonyl chloride (20 mmol) reacts with a chiral diamine precursor in a mixture of dichloromethane and 1,2-dichloroethane at 0°C for 4 hours.

  • Workup: The product is isolated via filtration and purified to yield 16.4 mmol (82%) of the target compound .

Table 2: Synthesis Parameters

ParameterValue
SolventDichloromethane, 1,2-dichloroethane
Temperature0°C
Reaction Time4 hours
Yield82%

This method emphasizes the importance of low-temperature conditions to preserve stereochemical integrity and prevent racemization . The use of p-trifluoromethylbenzenesulfonyl chloride introduces electron-withdrawing effects, enhancing the sulfonamide’s stability and reactivity compared to methyl-substituted analogs like N-(2-amino-1,2-diphenylethyl)-4-methylbenzenesulfonamide (CAS 3608242) .

Physicochemical Properties

The compound’s trifluoromethyl group confers unique physicochemical characteristics:

  • Lipophilicity: The -CF<sub>3</sub> group increases hydrophobicity, potentially improving membrane permeability.

  • Thermal Stability: Sulfonamide derivatives generally exhibit high thermal stability, with decomposition temperatures exceeding 200°C.

  • Solubility: Limited solubility in polar solvents due to aromatic and fluorinated moieties; soluble in dichloromethane and dimethylformamide .

“The trifluoromethyl group’s electronegativity and steric bulk make it a valuable pharmacophore in drug design.” — VulcanChem (2024).

Precaution CodeDescription
P210Keep away from heat/sparks/open flames.
P233Store in a tightly closed container.
P280Wear protective gloves/eye protection.

The compound is labeled for research use only, with no human or veterinary applications .

Applications in Research

The (1R,2R) enantiomer serves as:

  • Chiral Ligand: Facilitates asymmetric catalysis in C–C bond-forming reactions.

  • Pharmaceutical Intermediate: Used in synthesizing enantiopure amines for bioactive molecules .

Comparative Analysis with Related Compounds

Table 4: Comparison with Structural Analogs

CompoundCAS NumberSubstituentMolecular WeightKey Difference
N-((1R,2R)-2-Amino-1,2-diphenylethyl)-4-(trifluoromethyl)benzenesulfonamide1105576-13-3-CF<sub>3</sub>420.4 g/molHigher electronegativity
N-(2-amino-1,2-diphenylethyl)-4-methylbenzenesulfonamide3608242-CH<sub>3</sub>366.5 g/molReduced steric hindrance

The trifluoromethyl derivative’s enhanced electronic effects make it more reactive in electrophilic substitution reactions compared to methylated analogs .

Future Research Directions

  • Pharmacokinetic Profiling: Assess absorption, distribution, and metabolism in preclinical models.

  • Catalytic Applications: Explore its utility in asymmetric hydrogenation or cross-coupling reactions.

  • Structural Optimization: Modify the sulfonamide core to improve solubility or target selectivity.

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